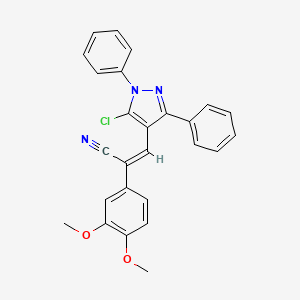
(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is a complex organic compound featuring a pyrazole ring substituted with phenyl groups and a chloro group, along with a dimethoxyphenyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chloro group.
Substitution with phenyl groups: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the enenitrile moiety: This involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone, followed by dehydration to form the enenitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Chemistry
Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological activity: The compound may exhibit biological activity, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Medicine
Drug development: Potential use in the development of new pharmaceuticals due to its unique structure and biological activity.
Industry
Material science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and the pyrazole ring can facilitate binding to biological targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile: Unique due to the combination of the pyrazole ring, chloro group, and dimethoxyphenyl group.
(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-phenylprop-2-enenitrile: Lacks the dimethoxy groups, potentially altering its reactivity and biological activity.
(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)prop-2-enenitrile: Contains only one methoxy group, which may affect its chemical and biological properties.
Uniqueness
The presence of both the dimethoxyphenyl group and the nitrile group in this compound makes it unique compared to similar compounds
属性
IUPAC Name |
(Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2/c1-31-23-14-13-19(16-24(23)32-2)20(17-28)15-22-25(18-9-5-3-6-10-18)29-30(26(22)27)21-11-7-4-8-12-21/h3-16H,1-2H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVNWUQEMWTCH-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Cl)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

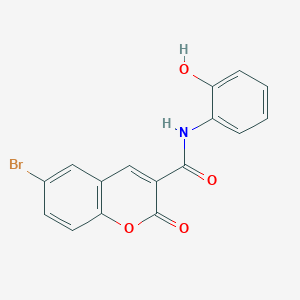
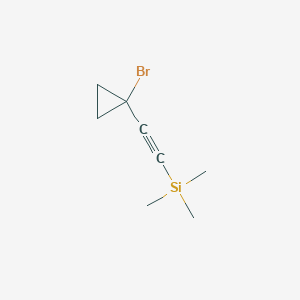
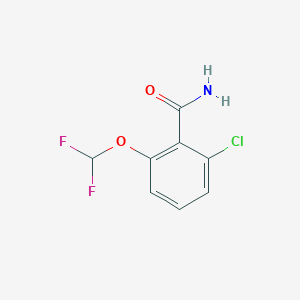
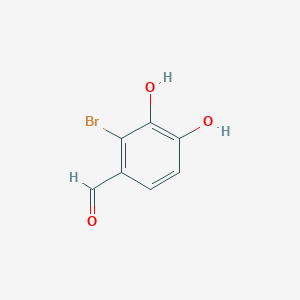
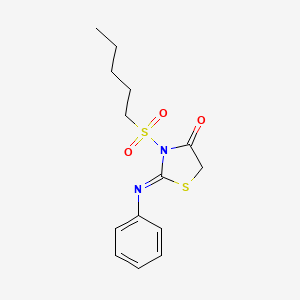
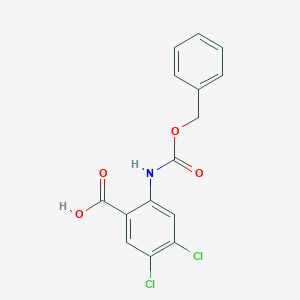
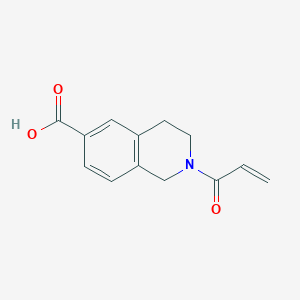
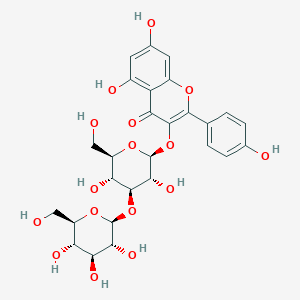
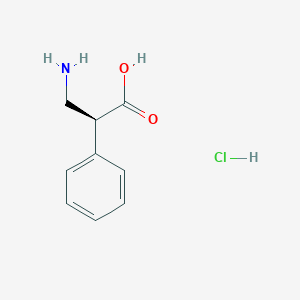
![7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694424.png)
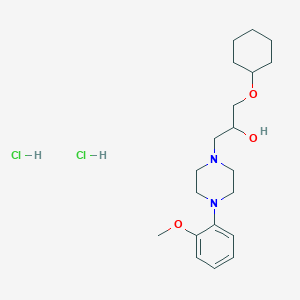
![3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694429.png)

